molecular formula C10H20N2 B2857329 4-(3,3-Dimethylazetidin-1-yl)piperidine CAS No. 1501888-19-2

4-(3,3-Dimethylazetidin-1-yl)piperidine

Cat. No.: B2857329
CAS No.: 1501888-19-2
M. Wt: 168.284
InChI Key: PVWQRBLKCWCFEV-UHFFFAOYSA-N
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Description

“4-(3,3-Dimethylazetidin-1-yl)piperidine” is a compound with a molecular weight of 168.28 . Its IUPAC name is the same as its common name .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H20N2/c1-10(2)7-12(8-10)9-3-5-11-6-4-9/h9,11H,3-8H2,1-2H3 . This indicates that the compound has a structure with 10 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms.

Scientific Research Applications

Gastric Antisecretory Agents

Research has identified piperidine derivatives as potent gastric antisecretory agents. The study of 4-(diphenylmethyl)-1-piperidinemethanimine revealed its effectiveness in reducing gastric acid secretion in rats, highlighting its potential for treating peptic ulcer disease. Modifications to the compound have led to derivatives like fenoctimine, which exhibit no anticholinergic activity and are under clinical trials for their antisecretory properties (Scott et al., 1983).

Corrosion Inhibition

Piperidine derivatives have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been used to assess the efficiency of these derivatives in preventing corrosion, with findings indicating that certain piperidine derivatives can significantly protect iron surfaces against corrosion (Kaya et al., 2016).

Treatment of Gastrointestinal Motility Disorders

Studies within the series of N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have aimed at discovering a peripherally selective opioid antagonist with high activity for systemic administration. These efforts have led to the identification of compounds suitable for clinical investigations into the role of mu-opioid receptors in gastrointestinal motility disorders (Zimmerman et al., 1994).

Antithrombotic Treatment

The development of GPIIb/IIIa integrin antagonists using trisubstituted beta-amino acid derivatives and a substituted benzamidine structure has shown promise for antithrombotic treatment. These compounds exhibit significant inhibitory activity against human platelet aggregation and have potential for acute phase treatment due to their excellent therapeutic profiles (Hayashi et al., 1998).

DNA Cleavage and Photoproduct Repair

Research into alternative amines for cleaving abasic and UV-irradiated DNA has identified piperidine derivatives that can operate at near-neutral pH without non-specific damage. These findings are significant for locating low levels of photoproducts in DNA, which is crucial for understanding DNA repair mechanisms (McHugh & Knowland, 1995).

Fluorescent pH Sensors

Piperidine-naphthalimide derivatives have been synthesized and identified as novel fluorescent pH sensors. These compounds show strong fluorescence quenching and red shift in weakly acidic conditions due to intramolecular hydrogen bonding, offering potential applications in pH-sensitive environments (Cui et al., 2004).

Safety and Hazards

The safety information available indicates that “4-(3,3-Dimethylazetidin-1-yl)piperidine” is classified under GHS05, which refers to corrosion .

Properties

IUPAC Name

4-(3,3-dimethylazetidin-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-10(2)7-12(8-10)9-3-5-11-6-4-9/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWQRBLKCWCFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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